molecular formula C7H2BrF2NO4 B13540290 2-Bromo-3,4-difluoro-5-nitrobenzoic acid

2-Bromo-3,4-difluoro-5-nitrobenzoic acid

Cat. No.: B13540290
M. Wt: 282.00 g/mol
InChI Key: LYHAPWMZKAFFFP-UHFFFAOYSA-N
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Description

2-Bromo-3,4-difluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H2BrF2NO4. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzoic acid core. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-bromo-3,4-difluorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acid derivatives under strong oxidizing conditions.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Substitution: Various nucleophiles like amines, thiols, and alkoxides.

Major Products:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: 2-Bromo-3,4-difluoro-5-nitrobenzoic acid is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various fluorinated aromatic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the material science industry, this compound is used in the synthesis of specialty polymers and advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-difluoro-5-nitrobenzoic acid depends on its application. In chemical reactions, the bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring. In biological systems, the compound’s effects would be determined by its interaction with specific molecular targets, such as enzymes or receptors, which could be modulated by the presence of the fluorine and nitro groups.

Comparison with Similar Compounds

    2-Bromo-4,5-difluorobenzoic acid: Similar structure but lacks the nitro group, leading to different reactivity and applications.

    3-Bromo-2-fluoro-5-nitrobenzoic acid:

Uniqueness: 2-Bromo-3,4-difluoro-5-nitrobenzoic acid is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.

Properties

Molecular Formula

C7H2BrF2NO4

Molecular Weight

282.00 g/mol

IUPAC Name

2-bromo-3,4-difluoro-5-nitrobenzoic acid

InChI

InChI=1S/C7H2BrF2NO4/c8-4-2(7(12)13)1-3(11(14)15)5(9)6(4)10/h1H,(H,12,13)

InChI Key

LYHAPWMZKAFFFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1[N+](=O)[O-])F)F)Br)C(=O)O

Origin of Product

United States

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